Home > Products > Screening Compounds P19382 > N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide
N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide -

N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

Catalog Number: EVT-4708513
CAS Number:
Molecular Formula: C25H31N5O3
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

    Compound Description: N-[2-(4-acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) is a compound identified for its ability to inhibit osteoclast differentiation and protect against ovariectomy-induced osteoporosis. [] It achieves this by downregulating the expression of osteoclast-specific markers like c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, ultimately reducing bone resorption. []

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1)

    Compound Description: 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1) is a known inhibitor of bacterial DNA gyrase, also exhibiting inhibitory activity against mammalian topoisomerase II. [] It possesses modest in vitro cytotoxicity and in vivo activity against P388 leukemia. []

    Relevance: Though this compound is structurally distinct from N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide, it is included here due to its interaction with topoisomerase II. Derivatives of 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1) were studied for their topoisomerase II inhibitory properties, demonstrating the potential of modifications within the piperazinyl class of compounds for influencing this biological target. []

4-Substituted-1-Piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one

    Compound Description: These derivatives are obtained through reactions of 1-phenyl-7-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine with various substituted 1-(3-chloropropyl) piperazines. [] Isomeric mixtures of N- and S-substituted derivatives are produced and separated. [] In pharmacological screenings, specific compounds (3b and 4b) exhibited analgesic activity, inhibited amphetamine hyperactivity, and abolished apomorphine stereotypy. [] Others (3e, 3d, and 4e) attenuated m-chlorophenylpiperazine-induced hypothermia. []

    Relevance: These derivatives highlight the versatility of the piperazine ring system for creating compounds with diverse pharmacological effects. Similar to N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide, these compounds utilize the piperazine ring as a core structure, with different substituents on the propyl chain affecting their biological activities. []

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236)

    Compound Description: 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236) is an atypical antipsychotic agent that undergoes extensive metabolism in rats. [] Metabolic pathways involve cleavage of the thiazolidinone ring, oxidation of the sulfide, and N-dealkylation at the piperazine ring. []

    Relevance: HP236 exhibits a piperazine ring substituted with a benzothiophene group and a butyl chain linked to a thiazolidinone ring. This structural element highlights the potential of piperazine derivatives in developing therapeutic agents for diverse clinical applications, showcasing the breadth of possibilities beyond the specific structure of N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide. []

(4SR,4aSR)-1-acetyl-4-hydroxy-4,8-dimethyl-1,2,3,4,4a,7-hexahydroquinoline

    Compound Description: (4SR,4aSR)-1-acetyl-4-hydroxy-4,8-dimethyl-1,2,3,4,4a,7-hexahydroquinoline is synthesized through a samarium diiodide-induced reaction. [] Its crystal structure reveals a distinct configuration and conformation. []

    Relevance: While not directly containing a piperazine ring, (4SR,4aSR)-1-acetyl-4-hydroxy-4,8-dimethyl-1,2,3,4,4a,7-hexahydroquinoline is relevant as it exemplifies the use of samarium diiodide-induced reactions in synthesizing heterocyclic compounds. This reaction methodology could potentially be applied to create novel derivatives of N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide. []

N,N'-(ethane-1,2-diyl)bis[2-cyano-3-mercapto-3-(phenylamino)acrylamide] (11)

    Compound Description: This compound serves as a precursor in the synthesis of bis(1,3,4-thiadiazole) and bis-thiophene derivatives, reacting with hydrazonoyl halides or haloketones to yield the respective bis-derivatives. [] These derivatives are then evaluated for their antimicrobial activities. []

    Relevance: Although not containing a piperazine ring, N,N'-(ethane-1,2-diyl)bis[2-cyano-3-mercapto-3-(phenylamino)acrylamide] (11) illustrates the importance of exploring different chemical modifications to enhance antimicrobial activity. [] This principle could be applied to N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide, leading to the development of new antimicrobial agents based on its structure.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

    Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating powerful antiviral effects against HIV-1. [] Its mechanism of action is compared with other noncompetitive CCR5 antagonists. [] Notably, 873140 exhibits unique characteristics in blocking chemokine binding and signaling, and its antagonism is saturable, probe-dependent, and persistent. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

    Compound Description: 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24) is an aminopyrazole compound that demonstrates selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It also effectively reduces Mcl-1 levels in a concentration-dependent manner. [] When combined with a Bcl-2 inhibitor, analog 24 exhibits synergistic induction of apoptosis in pancreatic cancer cell lines. []

(S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100592) and (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100766)

    Compound Description: (S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100592) and (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100766) are novel oxazolidinone analogs with potent in vitro antibacterial activity against various human pathogens. [] They inhibit bacterial protein synthesis through a unique mechanism. [] U-100592 and U-100766 demonstrate excellent activity against a broad spectrum of bacteria, including methicillin-resistant strains and vancomycin-resistant enterococci. []

    Relevance: These oxazolidinone analogs, particularly U-100592, share the core piperazine ring structure with N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide. The presence of the piperazine moiety in these potent antibacterial agents suggests that N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide or its derivatives might possess inherent antimicrobial properties worth investigating. []

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

    Compound Description: N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14) is a novel anti-HIV-1 compound that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It exhibits antiviral activity by directly interacting with MA and competing with PI(4,5)P2 for binding. [] Compound 14 demonstrates broad-spectrum neutralizing activity against group M HIV-1 isolates. []

    Relevance: Although N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14) contains a piperidine ring instead of a piperazine, its mode of action provides valuable insight. Its interaction with a specific binding pocket highlights the potential for N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide or its analogs to act as inhibitors by targeting protein-ligand interactions. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF11211/NBI-74330)

    Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF11211/NBI-74330) is a high-affinity CXCR3 antagonist that exhibits a rigid elongated structure with two basic groups. [, ] Its binding mode involves interaction with specific residues in the transmembrane domain of CXCR3. [, ]

    Relevance: While structurally different from N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide, VUF11211/NBI-74330 is significant for its role in characterizing the molecular mechanism of noncompetitive antagonism and inverse agonism at the CXCR3 receptor. [] This understanding could guide the investigation of N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide’s potential interactions with similar chemokine receptors and their associated signaling pathways.

1-piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-, (2R,4S)-(casopitant; GW679769)

    Compound Description: 1-piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-, (2R,4S)-(casopitant; GW679769) is a potent and selective neurokinin-1 (NK-1) receptor antagonist. [] In ferrets, casopitant exhibits rapid absorption and brain penetration, with parent compound being the major component in brain tissue. [] Its metabolites, hydroxylated casopitant and its corresponding ketone product, also contribute to the pharmacological activity. []

    Relevance: Casopitant’s structure shares the 4-acetyl-1-piperazinyl moiety with N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide. Its potent NK-1 receptor antagonism and favorable pharmacokinetic properties, including brain penetration, highlight the potential for developing N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide derivatives targeting the central nervous system. []

2-Aryl-4-oxo-1-(4-quinazolyl)quinazolines

    Compound Description: These compounds are a series of newly synthesized quinazoline derivatives, achieved through the cyclization of anthranilic acid amide derivatives with aromatic aldehydes. [] Additionally, 2-chloro-4-(4-substituted 1-piperazinyl)quinazoline derivatives undergo similar reactions at the 2-position, leading to further quinazoline derivatives. [] Many of these compounds were tested for anti-inflammatory activity, with some exhibiting promising potencies. []

    Relevance: These quinazoline derivatives, although not directly containing a piperazine ring, are relevant due to their inclusion of piperazine-substituted quinazoline intermediates in their synthesis. [] The exploration of various substituents and their impact on anti-inflammatory activity provides insights for modifying N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide to potentially enhance its pharmacological properties.

4-(3-(4-((2R)-2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)cyclopropylmethanone (A-304121) and N-((1R)-2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxo-ethyl)-2-furamide (A-317920)

    Compound Description: 4-(3-(4-((2R)-2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)cyclopropylmethanone (A-304121) and N-((1R)-2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxo-ethyl)-2-furamide (A-317920) are novel and selective nonimidazole histamine H3 receptor (H3R) antagonists that enhance neurotransmitter release. [, ] Both compounds exhibit potent binding affinity for the rat H3R and antagonize its activity in various in vitro assays. [, ] A-304121 and A-317920 demonstrate improved safety indices compared to other H3R antagonists. []

    Relevance: Both A-304121 and A-317920 share the piperazine ring structure with N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide. Their activity as selective H3R antagonists suggests that N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide or its derivatives could be explored for potential effects on the histaminergic system. [, ]

1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine (pseudovardenafil, compound 1)

    Compound Description: 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine (pseudovardenafil, compound 1) is a vardenafil analog identified in a dietary supplement capsule. [] It features a piperidine ring instead of the ethylpiperazine group found in vardenafil. []

    Relevance: Although it contains a piperidine ring, pseudovardenafil is a structural analog of vardenafil, which belongs to the same class of phosphodiesterase type 5 inhibitors as sildenafil. The inclusion of pseudovardenafil underscores the importance of investigating structurally similar compounds to N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide that might possess similar biological activities, even with minor structural variations. []

5-[2-ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]phenyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (hydroxyhongdenafil, compound 2)

    Compound Description: 5-[2-ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]phenyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (hydroxyhongdenafil, compound 2) is a sildenafil analog found in a dietary supplement. [] Compared to sildenafil, its piperazine and phenyl groups are linked via an acetyl group instead of a sulfonyl group, and a hydroxyethylpiperazine replaces sildenafil's methylpiperazine. []

    Relevance: Hydroxyhongdenafil, despite the difference in the linking group and substituent on the piperazine ring, is structurally similar to sildenafil, emphasizing the potential for modifications around the piperazine core of N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide to create analogs with potential biological activity. []

(1S)-1-(4-methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-inden-5-carboxamide

    Compound Description: (1S)-1-(4-methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-inden-5-carboxamide belongs to a series of dihydroindenamide compounds designed as protein kinase inhibitors. [] These compounds exhibit inhibitory activity against Abl, c-Kit, and PDGFR, making them potential therapeutic agents for diseases involving dysregulated activity of these kinases, including leukemia and other cancers. []

    Relevance: This compound highlights the presence of a 4-methylpiperazin-1-yl group within a larger structure exhibiting kinase inhibitory activity. While not directly related to N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide, it demonstrates the potential for incorporating substituted piperazine moieties into molecules targeting specific protein kinases. []

Properties

Product Name

N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

IUPAC Name

N-(3-methylphenyl)-2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H31N5O3/c1-19-6-5-7-20(16-19)27-23(31)17-22-25(33)26-10-11-30(22)24(32)18-28-12-14-29(15-13-28)21-8-3-2-4-9-21/h2-9,16,22H,10-15,17-18H2,1H3,(H,26,33)(H,27,31)

InChI Key

MPWRLNPHYUCKKR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.